molecular formula C15H20O2 B2748829 Cyclopropyl[4-(pentyloxy)phenyl]methanone CAS No. 929973-51-3

Cyclopropyl[4-(pentyloxy)phenyl]methanone

Cat. No.: B2748829
CAS No.: 929973-51-3
M. Wt: 232.323
InChI Key: RPFVGYMTPMYAQU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl[4-(pentyloxy)phenyl]methanone typically involves the reaction of cyclopropyl ketones with pentyloxy-substituted benzene derivatives. The reaction conditions often include the use of catalysts such as aluminum chloride and phosphorous trichloride at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis follows similar routes as laboratory synthesis, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl[4-(pentyloxy)phenyl]methanone can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Cyclopropyl[4-(pentyloxy)phenyl]methanone is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of Cyclopropyl[4-(pentyloxy)phenyl]methanone involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Cyclopropyl[4-(methoxy)phenyl]methanone
  • Cyclopropyl[4-(ethoxy)phenyl]methanone
  • Cyclopropyl[4-(butoxy)phenyl]methanone

Uniqueness

Cyclopropyl[4-(pentyloxy)phenyl]methanone is unique due to its specific pentyloxy substitution, which imparts distinct chemical and physical properties. This makes it particularly useful in certain research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

cyclopropyl-(4-pentoxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20O2/c1-2-3-4-11-17-14-9-7-13(8-10-14)15(16)12-5-6-12/h7-10,12H,2-6,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPFVGYMTPMYAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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